molecular formula C10H8ClNO2 B1411008 6-(But-2-ynyloxy)nicotinoyl chloride CAS No. 1935370-26-5

6-(But-2-ynyloxy)nicotinoyl chloride

Cat. No.: B1411008
CAS No.: 1935370-26-5
M. Wt: 209.63 g/mol
InChI Key: DNBMGICGZCHUQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a twin drug consisting of nicotinic acid and quercetin tetramethyl ether was synthesized through methylation, hydrolysis, acylation, and esterification starting from rutin . The structures of the synthesized compounds were elucidated by 1H-NMR, 13C-NMR, and elemental analysis .

Safety and Hazards

The safety data sheet for a related compound, nicotinoyl chloride hydrochloride, indicates that it causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

6-but-2-ynoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-3-6-14-9-5-4-8(7-12-9)10(11)13/h4-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBMGICGZCHUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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